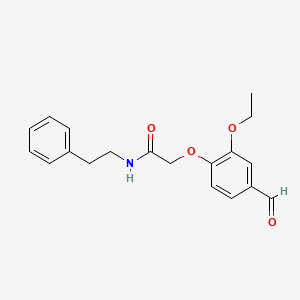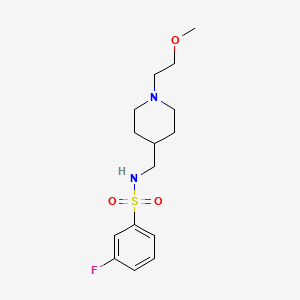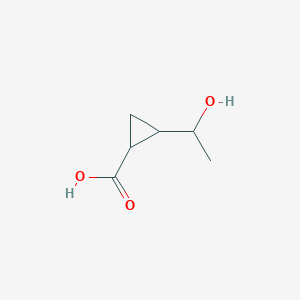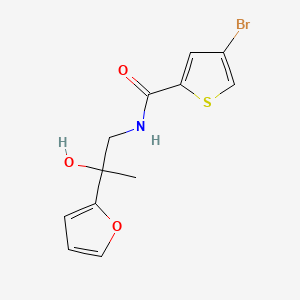
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide, also known as EFPA, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. EFPA is a member of the acetamide family and has a molecular formula of C21H23NO4.
Mecanismo De Acción
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed that 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide acts by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has anti-inflammatory and anti-cancer properties. 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation of using 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness.
Direcciones Futuras
There are several future directions for research on 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide. One direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for cancer. Another direction is to explore its potential as a herbicide in agriculture. Additionally, 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide could be used as a building block for the synthesis of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide and its potential applications.
Métodos De Síntesis
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-ethoxy-4-formylphenol with ethyl bromide to form 2-ethoxy-4-bromoformylphenol. This intermediate compound is then reacted with 2-phenylethylamine and acetic anhydride to produce 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer. In agriculture, 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been studied for its potential as a herbicide. In material science, 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been investigated for its potential as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-23-18-12-16(13-21)8-9-17(18)24-14-19(22)20-11-10-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCUYBKBMCLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2569904.png)
![Ethyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2569905.png)
![N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2569906.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)
![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)



![2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2569920.png)

